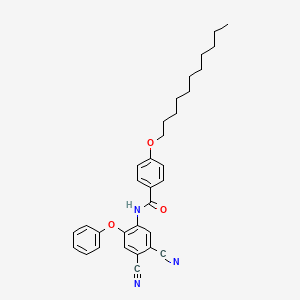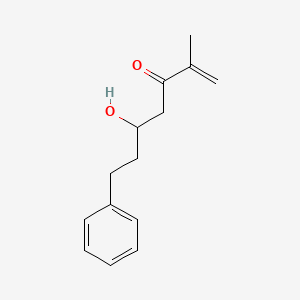
N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide typically involves multiple steps, including the formation of the phenoxyphenyl and undecyloxybenzamide intermediates. Common reagents used in these reactions include cyanide sources, phenol derivatives, and amide coupling agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-Dicyano-2-phenoxyphenyl)-4-(decyloxy)benzamide
- N-(4,5-Dicyano-2-phenoxyphenyl)-4-(dodecyloxy)benzamide
Uniqueness
N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide is unique due to its specific structural features, such as the undecyloxy group, which can influence its chemical reactivity and biological activity. Comparisons with similar compounds can highlight differences in properties like solubility, stability, and efficacy in various applications.
Properties
CAS No. |
655225-10-8 |
|---|---|
Molecular Formula |
C32H35N3O3 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-(4,5-dicyano-2-phenoxyphenyl)-4-undecoxybenzamide |
InChI |
InChI=1S/C32H35N3O3/c1-2-3-4-5-6-7-8-9-13-20-37-28-18-16-25(17-19-28)32(36)35-30-21-26(23-33)27(24-34)22-31(30)38-29-14-11-10-12-15-29/h10-12,14-19,21-22H,2-9,13,20H2,1H3,(H,35,36) |
InChI Key |
DFTMPBUZAAGBHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)


![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)


![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)

![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
